4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one
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Overview
Description
4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position, a dichlorophenyl group at the 6-position, and a triazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dichloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds share a similar triazine core but differ in the substitution pattern.
1,3,5-Triazine-2,4,6-triamine:
Uniqueness
4-Amino-6-(3,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one is unique due to the presence of both an amino group and a dichlorophenyl group, which confer specific chemical and biological properties
Properties
CAS No. |
61382-83-0 |
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Molecular Formula |
C9H6Cl2N4O |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
4-amino-6-(3,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6Cl2N4O/c10-5-2-1-4(3-6(5)11)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) |
InChI Key |
IZJPVQQNQDEPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC(=O)N2)N)Cl)Cl |
Origin of Product |
United States |
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